molecular formula C10H8N2O2 B13624768 4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid

4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13624768
M. Wt: 188.18 g/mol
InChI Key: UHMVQOMFSLNFSC-UHFFFAOYSA-N
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Description

4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of pyridine derivatives with pyrrole derivatives under specific reaction conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity. For instance, the reaction between 2-bromopyridine and pyrrole-2-carboxylic acid in the presence of a palladium catalyst and a suitable base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency of the production process by providing better control over reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydrogenated derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced .

Scientific Research Applications

4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of pyridine and pyrrole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-pyridin-2-yl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-5-7(6-12-9)8-3-1-2-4-11-8/h1-6,12H,(H,13,14)

InChI Key

UHMVQOMFSLNFSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CNC(=C2)C(=O)O

Origin of Product

United States

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